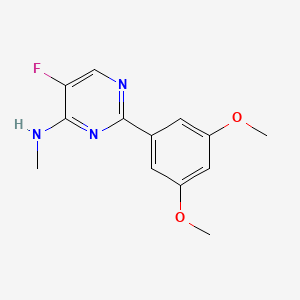![molecular formula C18H22N4 B4259272 2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole](/img/structure/B4259272.png)
2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole
Overview
Description
2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazole ring fused with a pyridoindole structure, making it a unique and interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazines with 1,3-diketones or β-ketoesters . The pyrazole intermediate is then subjected to further reactions to introduce the ethyl and methyl groups at the appropriate positions.
The next step involves the formation of the pyridoindole structure. This can be done through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help to optimize the reaction conditions and improve the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole can undergo a variety of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole structures, such as 3(5)-substituted pyrazoles.
Indole Derivatives: Compounds with similar indole structures, such as indole alkaloids.
Uniqueness
What sets 2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole apart is its unique combination of a pyrazole ring with a pyridoindole structure, along with the presence of a trifluoroacetate group.
Properties
IUPAC Name |
2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-3-15-12(2)18(21-20-15)11-22-9-8-17-14(10-22)13-6-4-5-7-16(13)19-17/h4-7,19H,3,8-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDPPOJHVOVRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=C1C)CN2CCC3=C(C2)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B4259194.png)
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4259198.png)
![N-[2-(allyloxy)benzyl]-N-ethyl-2-(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide](/img/structure/B4259206.png)
amino]methyl}-4-fluorophenol](/img/structure/B4259210.png)
![3-(3-methoxyphenyl)-5-(2-pyrimidinyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4259216.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4259217.png)
![methyl (2R,4S)-1-[5-(2-chlorophenyl)furan-2-carbonyl]-4-hydroxypiperidine-2-carboxylate](/img/structure/B4259231.png)
![N-(4-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B4259235.png)
![1-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4259239.png)
![3-(1-{2-[3-(1H-imidazol-1-yl)propoxy]-3-methoxybenzyl}pyrrolidin-2-yl)-4-methyl-1,2,5-oxadiazole](/img/structure/B4259261.png)
![(3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4259262.png)
![(3S,4S)-1-[(3-methylthiophen-2-yl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol](/img/structure/B4259269.png)

![1-[4-(difluoromethoxy)phenyl]-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B4259282.png)
